![molecular formula C19H14ClFN6O2 B2896010 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide CAS No. 888426-00-4](/img/structure/B2896010.png)
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, a chloromethylphenyl group, and a fluorophenyl group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The triazolopyrimidine core would likely contribute to the compound’s stability and could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The presence of the chloro, methyl, and fluoro groups could potentially make it reactive with a variety of other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the functional groups it contains would all influence its properties .科学的研究の応用
Antiproliferative Agent in Cancer Research
The triazolopyrimidine core of the compound has been synthesized and evaluated for its antiproliferative activities against various human cancer cell lines . This suggests its potential use as a therapeutic agent in gynecological cancers, where it could inhibit the proliferation of cancer cells.
Privileged Scaffold in Medicinal Chemistry
Compounds with the triazolopyrimidine structure are considered privileged scaffolds in medicinal chemistry due to their high hit rates and pharmacological profiles . This makes them suitable for the development of molecular libraries as leads for new drug discovery.
Synthesis of Complex Molecular Structures
The compound’s synthesis involves a one-pot, three-step cascade process engaging multiple reactive centers, which is ideal for preparing complex structures in an efficient and atom-economic fashion . This method is significant in the field of green chemistry and could be applied to the synthesis of other complex molecules.
c-Met Inhibitor Development
The triazolopyrimidine derivatives have been investigated as potential c-Met inhibitors . The c-Met receptor tyrosine kinase is a target for cancer therapy, and the compound could serve as a lead for the development of new c-Met targeting agents.
Stereochemistry and Relative Configuration Studies
The stereochemistry and relative configurations of synthesized compounds like AB00676665-01 can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography . This application is crucial in the field of structural biology and helps in understanding the three-dimensional arrangement of atoms in a molecule.
Enantioselective Synthesis
The compound has been synthesized using enantiomeric starting materials, leading to enantiomeric products with a high enantiomeric excess (ee) of 95% . This is particularly important in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly affect their safety and efficacy.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2/c1-11-5-6-14(8-15(11)20)27-18-17(24-25-27)19(29)26(10-22-18)9-16(28)23-13-4-2-3-12(21)7-13/h2-8,10H,9H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYMAEPLPMRPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。